{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 914206-02-3
VCID: VC2791651
InChI: InChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
SMILES: C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl
Molecular Formula: C12H10ClNO2S2
Molecular Weight: 299.8 g/mol

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

CAS No.: 914206-02-3

Cat. No.: VC2791651

Molecular Formula: C12H10ClNO2S2

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid - 914206-02-3

Specification

CAS No. 914206-02-3
Molecular Formula C12H10ClNO2S2
Molecular Weight 299.8 g/mol
IUPAC Name 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Standard InChI Key FOMVONUACZRSRI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl

Introduction

Chemical Identity and Structure

Basic Identifiers

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid can be identified through various chemical identifiers, which are essential for unambiguous recognition in chemical databases and literature. The primary identifiers for this compound are summarized in the following table:

Identifier TypeValue
CAS Number914206-02-3
IUPAC Name2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Molecular FormulaC12H10ClNO2S2
Molecular Weight299.8 g/mol
InChIInChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyFOMVONUACZRSRI-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl

The compound was officially registered with its CAS number in 2009 and has been documented in multiple chemical databases including PubChem (CID: 42281669) .

Structural Features

The structure of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid consists of several key components:

  • A 1,3-thiazole ring (a five-membered aromatic heterocycle containing nitrogen and sulfur)

  • An acetic acid group (-CH2COOH) attached to the 4-position of the thiazole ring

  • A 4-chlorobenzyl group connected to the 2-position of the thiazole ring via a thioether (sulfur) linkage

The thiazole ring provides a rigid scaffold with specific electronic properties, while the acetic acid group offers a point for further derivatization through various reactions involving the carboxylic acid functionality. The 4-chlorobenzyl group connected through the sulfur atom introduces both lipophilicity and potential for specific molecular interactions . This structural arrangement contributes to the compound's chemical reactivity and its potential value in pharmaceutical synthesis.

Physical and Chemical Properties

Physicochemical Properties

The available data on the physical and chemical properties of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid are compiled in the following table:

PropertyValueSource
Physical StateSolid (inferred)-
Molecular Weight299.8 g/mol
Exact Mass298.984131
Density1.5±0.1 g/cm³
Boiling Point499.4±55.0 °C at 760 mmHg
Flash Point255.8±31.5 °C
LogP3.44
Vapor Pressure0.0±1.3 mmHg at 25°C
Index of Refraction1.675

These physicochemical properties indicate that {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a stable compound with a high boiling point and low volatility, characteristics that are advantageous for its use as a chemical intermediate in synthesis .

Structural and Electronic Properties

Based on its molecular structure, {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid possesses several notable structural and electronic characteristics:

  • The thiazole ring is aromatic, contributing to the stability of the molecule

  • The carboxylic acid group is weakly acidic, capable of forming salts and participating in esterification reactions

  • The thioether linkage provides a specific spatial arrangement and electronic distribution

  • The chlorine atom on the benzyl ring introduces an electronegative site that can influence reactivity and binding interactions

  • The relatively high LogP value (3.44) indicates significant lipophilicity, suggesting limited water solubility but good membrane permeability

These electronic and structural properties collectively determine the reactivity patterns and potential applications of this compound in various chemical transformations and pharmaceutical applications.

Applications and Uses

Chemical Synthesis

The primary application of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is as a building block in chemical synthesis, particularly in the development of pharmaceuticals and other organic compounds. The molecule offers several functional groups that can serve as points for further derivatization:

  • The carboxylic acid group can undergo esterification, amidation, or reduction

  • The thiazole ring can participate in various reactions typical of aromatic heterocycles

  • The thioether linkage provides additional synthetic possibilities

  • The chlorine atom on the benzyl ring allows for potential metal-catalyzed coupling reactions

These diverse reaction possibilities make the compound valuable in constructing more complex molecules with specific chemical and biological properties.

Related Compounds

Structural Analogs

Several compounds structurally related to {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid are mentioned in the search results or can be inferred:

  • {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid - A positional isomer with the chlorine atom at the meta position of the benzyl ring

  • (2-Methyl-1,3-thiazol-4-yl)acetic acid - A simpler thiazole derivative with a methyl group at the 2-position instead of the chlorobenzylthio group

These structural analogs provide context for understanding the chemical space around the target compound and potential structure-activity relationships in various applications.

Comparison of Properties

The following table compares {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid with its related compounds:

Property{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid(2-Methyl-1,3-thiazol-4-yl)acetic acid
Molecular FormulaC12H10ClNO2S2C12H10ClNO2S2C6H7NO2S
Molecular Weight299.8 g/mol299.8 g/mol157.19 g/mol
Structural DifferenceChlorine at para positionChlorine at meta positionMethyl group instead of chlorobenzylthio
CAS Number914206-02-3Not provided in search results13797-62-1
Melting PointNot provided in search resultsNot provided in search results123.5-124.5 °C

While both chlorobenzylthio derivatives would likely have similar physical properties due to their identical molecular formulas and closely related structures, the positional isomerism of the chlorine atom might lead to subtle differences in reactivity, binding properties, and biological activities . The (2-Methyl-1,3-thiazol-4-yl)acetic acid represents a simpler analog with significantly different properties due to the absence of the chlorobenzyl group and the thioether linkage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator